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Abstract
This technical guide provides a comprehensive examination of 2-(Aminomethyl)-4-
chlorophenol (CAS No: 3970-05-6), a pivotal chemical intermediate in the pharmaceutical and

fine chemical industries. The document begins by establishing its fundamental physicochemical

properties, with a core focus on the precise determination and significance of its molecular

weight. It further explores common synthetic pathways with mechanistic insights, outlines

robust analytical methodologies for quality control, details critical safety and handling protocols,

and discusses its applications in modern drug development. This guide is structured to serve

as an essential resource, blending theoretical principles with practical, field-proven insights for

professionals engaged in chemical research and development.

Core Physicochemical & Structural Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in research and synthesis. 2-(Aminomethyl)-4-chlorophenol is a

substituted phenol characterized by an aminomethyl group (-CH₂NH₂) ortho to the hydroxyl

group and a chlorine atom para to it. This specific arrangement of functional groups dictates its

chemical behavior, reactivity, and utility as a versatile building block.
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Molecular Weight and Formula
The molecular weight is a critical parameter for all stoichiometric calculations, ensuring

precision in reaction design, analytical standard preparation, and structural elucidation. The

molecular formula for 2-(Aminomethyl)-4-chlorophenol is C₇H₈ClNO.[1][2]

Based on the standard atomic weights of its constituent elements, the molecular weight is

calculated as:

(Carbon: 7 x 12.011) + (Hydrogen: 8 x 1.008) + (Chlorine: 1 x 35.453) + (Nitrogen: 1 x

14.007) + (Oxygen: 1 x 15.999) = 157.60 g/mol .[1][2]

This value is the cornerstone for converting between mass and moles, a daily necessity in any

research laboratory. All quantitative data and experimental designs involving this compound

rely on the accuracy of this figure.

Table 1: Key Physicochemical Identifiers and Properties

Property Value Source(s)

IUPAC Name
2-(Aminomethyl)-4-

chlorophenol
ChemicalBook[1]

CAS Number 3970-05-6 ChemicalBook[1][2]

Molecular Formula C₇H₈ClNO ChemicalBook[1][2]

Molecular Weight 157.60 g/mol ChemicalBook[1][2]

Appearance
White to off-white crystalline

powder
Generic Supplier Data

Storage Temperature 2-8°C ChemicalBook[1]

Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-(Aminomethyl)-4-chlorophenol is a multi-step process that requires

careful control of reaction conditions to achieve high yield and purity. A logical and commonly

employed synthetic strategy involves the transformation of a more readily available precursor,
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4-chlorophenol. This pathway leverages well-established named reactions to build the target

molecule.

Synthetic Workflow Diagram
Caption: A logical synthetic pathway from 4-chlorophenol.

Step-by-Step Mechanistic Explanation
Step 1: Ortho-Formylation (Reimer-Tiemann Reaction): The synthesis commences with the

formylation of 4-chlorophenol. The Reimer-Tiemann reaction is an exemplary choice, utilizing

chloroform (CHCl₃) and a strong base (e.g., NaOH). The highly electron-donating hydroxyl

group activates the aromatic ring and directs the electrophilic dichlorocarbene intermediate

primarily to the ortho position, yielding 4-chloro-2-hydroxybenzaldehyde. This step is

foundational as it installs the carbon atom that will ultimately become part of the aminomethyl

group.

Step 2: Oximation: The aldehyde intermediate is then converted to an oxime. This is a robust

condensation reaction with hydroxylamine (NH₂OH). The nitrogen of the hydroxylamine

performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by

dehydration, to form 4-chloro-2-hydroxybenzaldehyde oxime. Causality: This step is critical

for introducing the nitrogen atom into the structure in a form that is readily reducible to a

primary amine.

Step 3: Reduction to Amine: The final step is the reduction of the oxime to the target primary

amine. Catalytic hydrogenation is the preferred method in many applications due to its high

efficiency and cleaner reaction profiles compared to metal hydride reagents. The oxime is

reduced using hydrogen gas (H₂) over a noble metal catalyst, such as Palladium on carbon

(Pd/C) or Raney Nickel. This process cleaves the N-O bond and saturates the C=N double

bond to form the aminomethyl group.

Analytical Validation and Quality Control
To ensure the identity, purity, and quality of 2-(Aminomethyl)-4-chlorophenol for use in

sensitive applications like drug synthesis, a stringent analytical workflow is mandatory. High-

Performance Liquid Chromatography (HPLC) is the cornerstone of this process.
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Analytical Workflow Diagram
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Caption: A standard workflow for purity validation by HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating system for the quantification of purity. Similar methods

are standard for analogous aminophenol derivatives.[3][4]

System Preparation:

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and UV-Vis detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase A: 0.1% Acetic Acid in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 280 nm.[3]

Standard and Sample Preparation:

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(Aminomethyl)-4-
chlorophenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to

volume with methanol.

Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the

standard.

Chromatographic Run:

Equilibrate the column with an initial mobile phase composition (e.g., 90% A, 10% B) for at

least 15 minutes.

Inject 10 µL of the standard and sample solutions.
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Run a linear gradient (e.g., from 10% B to 90% B over 20 minutes) to ensure the elution of

any potential impurities with different polarities.

Data Analysis and Trustworthiness:

System Suitability: Before sample analysis, inject the standard solution five times. The

relative standard deviation (%RSD) of the peak area should be less than 2.0%. This

validates that the system is performing precisely.

Peak Identification: The retention time of the main peak in the sample chromatogram must

match that of the reference standard.

Purity Calculation: Calculate the purity using the area normalization method. Purity (%) =

(Area of Main Peak / Total Area of All Peaks) x 100. The compendial limit for related

substances like 2-amino-4-chlorophenol in drug products is often less than 0.5%.[3]

Safety, Handling, and Storage
As a substituted chlorophenol and amine, 2-(Aminomethyl)-4-chlorophenol requires careful

handling to mitigate potential hazards. The information provided in Safety Data Sheets (SDS)

for related compounds like 2-amino-4-chlorophenol serves as a strong guideline.

Hazard Classification: Classified as harmful if swallowed, in contact with skin, or if inhaled. It

can cause skin and eye irritation.[5][6]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a

chemical fume hood.[5] Wear appropriate PPE, including:

Nitrile gloves

Chemical safety goggles or face shield

Laboratory coat

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or

smoke in the work area.[6]
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Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and well-

ventilated place.[1] Keep away from strong oxidizing agents.

Role and Application in Drug Development
Aminophenol scaffolds are crucial building blocks in medicinal chemistry. The unique

positioning of the amino, hydroxyl, and chloro groups on 2-(Aminomethyl)-4-chlorophenol
provides distinct vectors for chemical modification, allowing for the synthesis of diverse

compound libraries.

Scaffold for Synthesis: It serves as a key intermediate in the synthesis of more complex

active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated

into larger molecules through reactions at the amine or hydroxyl group.

Modulation of Properties: The chlorophenyl moiety is a common feature in drug design used

to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding

affinity to biological targets.

Precursor to Biologically Active Molecules: Aminophenol derivatives are precursors to a wide

range of therapeutics, including kinase inhibitors for oncology and other agents.[7] The

structural motif is found in compounds investigated for various activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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